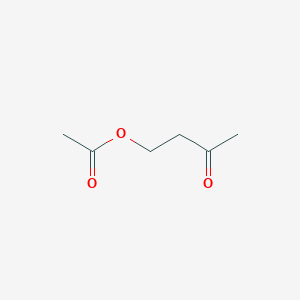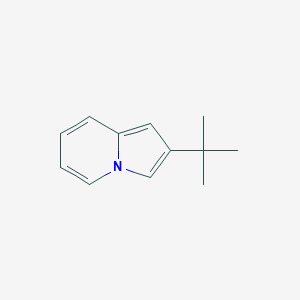
2-tert-Butylindolizine
Descripción general
Descripción
2-tert-Butylindolizine is a chemical compound used for proteomics research . It has a molecular formula of C12H15N and a molecular weight of 173.259 .
Synthesis Analysis
The synthesis of 2-tert-Butylindolizine involves the use of 2-tert-butylindolizine (1.0 g, 5.78 mmol), anhydrous THF (60 mL), freshly distilled TMEDA (1.75 mL, 11.6 mmol), and n-butyllithium (5.12 mL, 6.35 mmol, 1.24 M solution in n-hexane). The mixture is stirred at -20°C for 2 hours to complete the lithiation .Molecular Structure Analysis
The molecular structure of 2-tert-Butylindolizine consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
2-tert-Butylindolizine can undergo various chemical reactions. For instance, it can be directly and selectively lithiated in the 5 position, and subsequent reactions with different electrophiles lead to some novel classes of indolizines . In particular, previously unknown 5-formyl- and 5-iodoindolizine have been prepared this way .Aplicaciones Científicas De Investigación
1. Chemical Reactions and Synthesis
Shadrin, Rzhevskii, Rybakov, and Babaev (2015) conducted a study on the Sonogashira reaction of indolizine rings, including 2-tert-Butylindolizine. They found that 2-tert-Butyl-5-iodoindolizine underwent Sonogashira reaction with acetylenes to yield corresponding 5-ethynylindolizines. This process was characterized by X-ray, indicating its potential in creating new indolizine-based compounds (Shadrin et al., 2015).
2. Insecticidal Activity
Wang et al. (2011) explored the insecticidal properties of N-tert-Butyl-N,N'-diacylhydrazines, showing that these compounds, including variants with 2-tert-Butylindolizine structure, have good insecticidal activities. They concluded that such compounds could be utilized as environmentally benign pest regulators, indicating the potential use of 2-tert-Butylindolizine in agriculture (Wang et al., 2011).
3. Medicinal Chemistry
Marco-Contelles (2020) reviewed the advances in the design of nitrones for stroke treatment, highlighting the therapeutic applications of compounds like 2-tert-Butylindolizine. These compounds demonstrated potent thrombolytic activity and free radicals scavenging power, which are crucial in stroke treatment (Marco-Contelles, 2020).
Safety and Hazards
While specific safety and hazard information for 2-tert-Butylindolizine is not available, general precautions for handling similar chemical compounds include keeping away from heat, sparks, open flames, and hot surfaces. It’s also recommended to use explosion-proof electrical, ventilating, and lighting equipment, and to take precautionary measures against static discharge .
Direcciones Futuras
The future directions for 2-tert-Butylindolizine could involve further exploration of its synthesis process, chemical reactions, and potential applications in various fields such as proteomics research . Additionally, more studies could be conducted to understand its physical and chemical properties, safety and hazards, and mechanism of action.
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
2-tert-Butylindolizine has been shown to undergo regioselective reactions with ethyl propiolate, forming (aza)[2.2.3]cyclazines . This suggests that the compound can interact with its targets through chemical reactions, leading to the formation of new structures. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Its ability to form (aza)[223]cyclazines through reactions with ethyl propiolate suggests that it could induce structural changes in its targets, potentially altering their function.
Propiedades
IUPAC Name |
2-tert-butylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-8-11-6-4-5-7-13(11)9-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTRMOGJSUSROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587514 | |
| Record name | 2-tert-Butylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butylindolizine | |
CAS RN |
1761-09-7 | |
| Record name | 2-tert-Butylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the Sonogashira reaction limited to the 5-iodo derivative of 2-tert-butylindolizine?
A1: Research indicates that while 2-tert-butyl-5-iodoindolizine successfully undergoes the Sonogashira reaction with acetylenes, yielding 5-ethynylindolizines [], other derivatives like 5-iodo-2-phenylindolizine and 5-bromo-2-tert-butylindolizine do not []. This suggests that both the steric bulk of the tert-butyl group at the 2-position and the reactivity of the iodine substituent at the 5-position play crucial roles in the reaction's success. Further investigations into the reaction mechanism and electronic factors influencing the reactivity of different 2-tert-butylindolizine derivatives are needed to understand this selectivity fully.
Q2: Is there any structural information available about 2-tert-butylindolizine derivatives?
A2: Yes, several 2-tert-butylindolizine derivatives, including those synthesized via the Sonogashira reaction, have been characterized using X-ray crystallography []. This technique provides valuable insights into the three-dimensional structure of these molecules, including bond lengths, bond angles, and spatial arrangement of atoms. This information is crucial for understanding the reactivity and potential applications of these compounds. Additionally, the crystal structure of 2-tert-butylindolizine-3-selenoaldehyde has been determined by X-ray diffraction [], providing insights into the structural features of this specific derivative.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



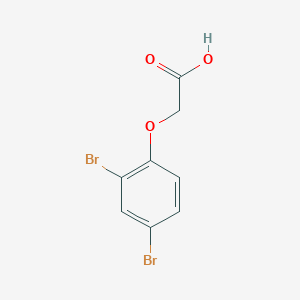
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
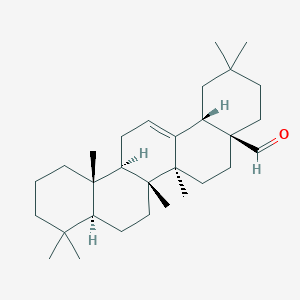
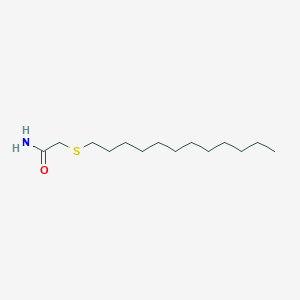

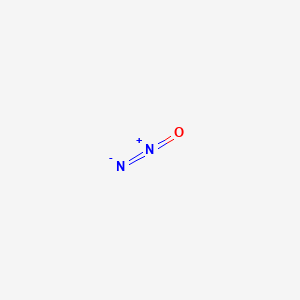
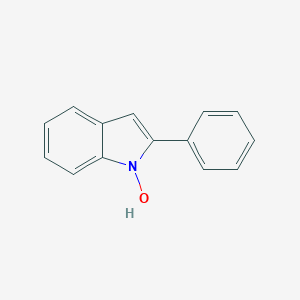
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)

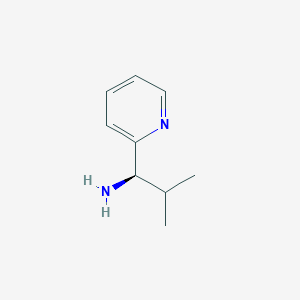
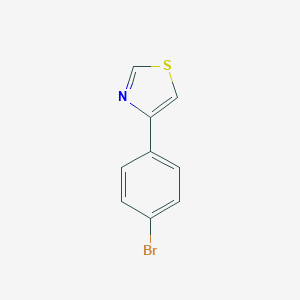
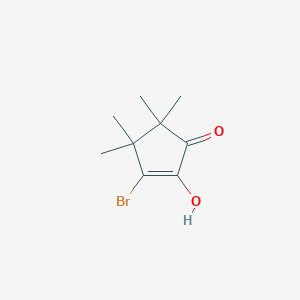
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
